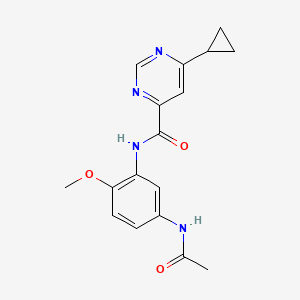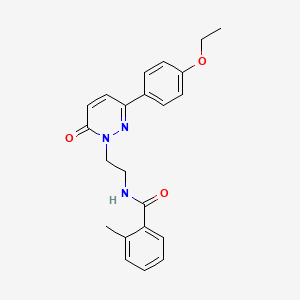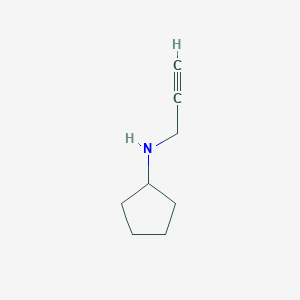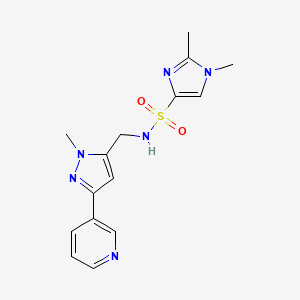
6-(2,5-Dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,5-Dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, also known as DMPEP, is a novel psychoactive substance that belongs to the class of pyridazinone derivatives. It has gained attention in recent years due to its potential use in scientific research applications.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research into the antioxidant capacities of various compounds, including those structurally similar to the target compound, highlights significant potential in understanding antioxidant mechanisms and applications. Studies have elucidated reaction pathways underlying assays like ABTS/potassium persulfate decolorization, indicating specific reactions such as coupling that might influence comparisons between antioxidants. Such insights are crucial for tracking changes in antioxidant systems during storage and processing, suggesting potential applications in food science and pharmaceuticals (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
Analytical methods for determining antioxidant activity provide frameworks for evaluating the efficacy of compounds including pyridazinones. Techniques such as the ORAC, HORAC, TRAP, and TOSC tests, along with electron transfer-based assays (CUPRAC, FRAP), offer comprehensive approaches to assess the antioxidant capacity of complex samples. These methodologies underscore the importance of understanding the antioxidant potential of compounds, potentially guiding the application of the target compound in various fields (Munteanu & Apetrei, 2021).
Enzymatic Treatment of Organic Pollutants
The enzymatic remediation of organic pollutants, facilitated by redox mediators, demonstrates a promising application area for structurally related compounds. Enzymes like laccases and peroxidases, in conjunction with redox mediators, have shown efficacy in degrading recalcitrant compounds in wastewater, highlighting the potential for the target compound in environmental remediation and pollution control (Husain & Husain, 2007).
Synthetic Routes and Biological Activities
The synthetic versatility of compounds bearing pyridazinone moieties, as well as their biological activities, underscores the potential for the target compound in drug discovery and development. Such compounds have shown selective inhibition of enzymes and receptors, suggesting applications in designing new therapeutics for various diseases (Asif, 2016).
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-13-5-7-16(25-2)14(11-13)15-6-8-17(22)21(19-15)12-18(23)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKHMXDHEFAJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)




![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2613434.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2613435.png)
![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)

![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)


![2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2613449.png)
